molecular formula C20H18ClN3O4S B2784937 2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893938-60-8

2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2784937
CAS No.: 893938-60-8
M. Wt: 431.89
InChI Key: DLRPFSUTORSTNQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Bonding

The molecular structure and spectroscopic data of related compounds, such as 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have been extensively analyzed using DFT calculations. These studies help in understanding the bond lengths, bond angles, and the intramolecular charge transfer, providing a basis for predicting the reactivity and stability of such complex molecules (Viji et al., 2020).

Antimicrobial and Anticancer Potential

Research indicates that related compounds exhibit significant antimicrobial and anticancer activities. For instance, studies on the antimicrobial activity of related molecules have shown them to possess antifungal and antibacterial effects, suggesting potential therapeutic applications. Moreover, molecular docking studies highlight their ability to bind with different proteins, hinting at their mechanism of action at the molecular level (Viji et al., 2020).

Optical and Electronic Properties

The nonlinear optical properties of crystalline structures related to 2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide have been investigated to understand their potential in photonic devices. These studies utilize supermolecule approaches and consider the interactive electrostatic system, providing insights into their use in optical switches, modulators, and energy applications (Castro et al., 2017).

Molecular Conformation and Crystal Packing

The different molecular conformations and crystal packing of related compounds have been studied to understand their solid-state structures. For example, studies have shown how hydrogen bonding can lead to various supramolecular architectures, which is crucial for designing materials with specific properties (Narayana et al., 2016).

Synthetic Pathways and Biological Activity

The synthesis and biological evaluation of related compounds have been conducted to explore their therapeutic potential. For instance, derivatives have been synthesized and tested for their anti-inflammatory activities, demonstrating the process of developing new pharmacologically active molecules from these chemical structures (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-28-16-8-6-15(7-9-16)24-20(17-11-29(26,27)12-18(17)23-24)22-19(25)10-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRPFSUTORSTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.